molecular formula C22H23ClFN3O4S B2975172 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1217006-10-4

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2975172
CAS No.: 1217006-10-4
M. Wt: 479.95
InChI Key: CXVUNHIWXQWDDF-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-carboxamide derivative with a 4-fluoro substitution on the benzothiazole ring, a morpholin-4-yl ethyl group, and a 2,3-dihydro-1,4-benzodioxine moiety. The hydrochloride salt form suggests enhanced solubility for pharmacological applications. Benzothiazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4S.ClH/c23-15-4-3-7-19-20(15)24-22(31-19)26(9-8-25-10-12-28-13-11-25)21(27)18-14-29-16-5-1-2-6-17(16)30-18;/h1-7,18H,8-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUNHIWXQWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with sulfur and an oxidizing agent.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the ethyl group is attached to the nitrogen atom of the morpholine.

    Formation of the Benzodioxine Ring: The benzodioxine ring is synthesized through a condensation reaction involving a catechol derivative and an appropriate aldehyde.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzothiazole and benzodioxine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

Key structural differences and similarities:

Compound Class Core Structure Substituents/Modifications Pharmacophoric Implications
Target Compound Benzothiazole-carboxamide 4-Fluoro, morpholin-4-yl ethyl, benzodioxine Enhanced solubility, rigid conformation
Benzothiazole-3-carboxamides () Benzothiazole-carboxamide Varied phenyl/thiazolidinone groups (e.g., 4-Cl, 2,6-F₂) Thiazolidinone ring may confer metabolic stability
Benzimidazole-morpholine derivatives () Benzimidazole-sulfonyl Morpholine-propoxy, methoxy-pyridyl Sulfonyl and pyridyl groups may influence kinase selectivity

The target compound’s benzodioxine moiety distinguishes it from ’s thiazolidinone derivatives and ’s benzimidazole-sulfonyl analogs. The 4-fluoro substitution on benzothiazole may increase electronegativity, improving binding interactions compared to non-fluorinated analogs .

Spectroscopic Properties

Key spectral comparisons:

Compound Type IR Features (cm⁻¹) ¹H-NMR Signatures
Target Compound Expected: νC=O (~1680), νC-F (~1250) Morpholine δ ~2.4–3.8 (m), benzodioxine δ ~4.3–4.6 (d)
Benzothiazole-3-carboxamides () νC=O: 1663–1682, νC=S: 1243–1258 (for thiazolidinones) Aromatic protons δ ~6.8–8.2, thiazolidinone CH₂ δ ~3.5–4.5
Triazole-thiones () νC=S: 1247–1255 (tautomer-dependent) Aromatic protons δ ~6.5–8.2, triazole CH δ ~7.1–7.3

The absence of νC=S in the target compound (vs. ’s thiazolidinones) highlights structural divergence. Morpholine’s ¹H-NMR signals (e.g., δ ~2.4–3.8 for N-CH₂-CH₂-O) would be critical for confirming its incorporation .

Biological Activity

N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{16}F_{N}_{3}O_{3}S with a molecular weight of approximately 353.37 g/mol. The structural characteristics include a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing benzothiazole structures exhibit a wide range of biological activities including:

  • Antitumor Activity :
    • Compounds similar to N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have demonstrated significant antitumor effects across various cancer cell lines. For instance, derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 µM against breast and prostate cancer cell lines .
  • Antimicrobial Properties :
    • The compound exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specific derivatives have shown IC50 values comparable to established antibiotics, indicating a promising avenue for developing new antimicrobial agents .
  • Mechanism of Action :
    • The proposed mechanisms include inhibition of key enzymes involved in DNA replication and repair processes, particularly targeting bacterial DNA gyrase and topoisomerase IV . This specificity suggests potential for use in antibiotic therapies without affecting human topoisomerases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

StudyCompoundActivityIC50 Values
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)ureaAntitumor25.1 µM (GI50)
4-fluoro-benzothiazole derivativeAntimicrobial0.012 µg/mL (S. aureus)
Various (thio)ureabenzothiazolesAntiproliferativeModerate activity in liver and breast cancer cell lines

Synthesis Methods

The synthesis of N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine involves multi-step organic reactions typically starting from readily available benzothiazole derivatives. Key reagents may include morpholine derivatives and various coupling agents to facilitate the formation of the desired amide linkages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a stepwise approach:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions involving the morpholine ethyl group .
  • Catalyst Screening : Test bases like DIPEA or K2_2CO3_3 to improve coupling efficiency between benzothiazole and benzodioxine moieties .
  • Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .
    • Validation : Confirm purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H]+^+ at m/z 554.50648) .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the benzothiazole (C-S coupling) and benzodioxine (C-O coupling) groups .
  • FTIR : Identify key functional groups:
  • C=O stretch (~1680 cm1^{-1}) for the carboxamide.
  • C-F stretch (~1100 cm1^{-1}) for the fluoro substituent .
  • Contradiction Resolution : If spectral data conflicts with expected structures, cross-validate with X-ray crystallography or computational DFT simulations .

Q. What strategies ensure solubility and stability during biological assays?

  • Methodological Answer :

  • Solubility Screening : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Stability Monitoring : Use HPLC-UV to track degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases), focusing on hydrogen bonds with the morpholine oxygen and π-π stacking with benzothiazole .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM-PBSA) .
  • Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experimental binding data .

Q. How to address contradictory data in reaction yield optimization and biological activity?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to isolate critical factors (e.g., solvent polarity, catalyst loading) affecting yield/activity .
  • Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05) and Pareto charts to prioritize optimization steps .
  • Case Example : If high yields correlate with reduced bioactivity, explore byproduct formation (e.g., hydrolysis of the carboxamide) via LC-MS .

Q. What advanced methodologies validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2, HO-1) .
  • Metabolomics : Use LC-HRMS to quantify glutathione levels and ROS markers (e.g., malondialdehyde) .
  • Pathway Integration : Combine omics data with STRING network analysis to map interactions between targets and pathways .

Q. How to design a scalable synthesis protocol while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during benzodioxine ring formation .
  • Process Analytics : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor enantiomeric excess in real time .

Methodological Notes for Contradictions & Complexities

  • Data Contradictions : Cross-validate conflicting spectral or bioactivity data using orthogonal techniques (e.g., replacing NMR with X-ray for structural confirmation) .
  • Multi-Disciplinary Integration : Combine synthetic chemistry (–3), computational design (), and statistical DOE () to resolve interdisciplinary challenges .

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